molecular formula C16H8Cl2FNOS2 B12142526 (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12142526
M. Wt: 384.3 g/mol
InChI Key: QJZJUYKHGGXAIM-RZNTYIFUSA-N
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Description

(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative investigated primarily for its potential as a modulator of the immune response. Its core research value lies in its function as an inhibitor of the NLRP3 inflammasome, a multi-protein complex critical in the innate immune system's activation of pro-inflammatory cytokines like IL-1β. By targeting the NLRP3 inflammasome, this compound serves as a valuable pharmacological tool for researchers studying the role of inflammasome activity in a range of pathological conditions, including autoimmune diseases, gout, type 2 diabetes, and Alzheimer's disease. The mechanism of action is thought to involve direct binding to NLRP3, preventing its oligomerization and the subsequent formation of the active inflammasome complex, thereby suppressing caspase-1 activation and the maturation of IL-1β and IL-18. This specific activity makes it a key compound for elucidating inflammatory signaling pathways and for validating NLRP3 as a therapeutic target in preclinical research models. This product is intended for research applications by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H8Cl2FNOS2

Molecular Weight

384.3 g/mol

IUPAC Name

(5Z)-3-(3,5-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H8Cl2FNOS2/c17-10-6-11(18)8-13(7-10)20-15(21)14(23-16(20)22)5-9-1-3-12(19)4-2-9/h1-8H/b14-5-

InChI Key

QJZJUYKHGGXAIM-RZNTYIFUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F

Origin of Product

United States

Biological Activity

The compound (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The structure of thiazolidin-4-ones features a five-membered ring containing sulfur and nitrogen atoms, making them versatile scaffolds in medicinal chemistry. The presence of various substituents can significantly influence their biological activities. The compound contains a dichlorophenyl group and a fluorobenzylidene moiety, which may enhance its bioactivity through various pathways.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Evidence suggests that the compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including:
    • Induction of apoptosis through caspase activation.
    • Inhibition of cell proliferation by modulating cell cycle checkpoints.
    • Generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

A study reported that compounds with similar structures demonstrated growth inhibition rates ranging from 42% to 73% against melanoma and breast cancer cells at concentrations around 10 µM .

Cell LineGrowth Inhibition (%)Concentration (µM)
Melanoma42-7310
Breast Cancer42-7310

Antimicrobial Activity

Thiazolidin-4-one derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains and demonstrated effective inhibition.

  • Antibacterial Activity : Compounds similar to the target compound showed activity against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

Recent research has highlighted the efficacy of thiazolidin-4-one derivatives in clinical settings:

  • Study on Anticancer Properties : A recent investigation into a structurally similar thiazolidinone revealed its ability to induce apoptosis in various cancer cell lines through ROS generation and caspase activation .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazolidinone derivatives against resistant bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections caused by these pathogens .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. For example, compounds similar to (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications in the substituents on the thiazolidinone backbone can enhance antimicrobial efficacy.

Anticancer Properties

Thiazolidinones are under investigation for their potential as anticancer agents. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in specific cancer cell lines.

Inhibition of Photosynthesis

A related study on rhodanine derivatives found that certain structures could inhibit photosynthetic electron transport in plants. This suggests that (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one might possess similar properties, potentially impacting algal growth and productivity .

Structure-Activity Relationships

The biological activity of (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be attributed to its unique chemical structure. The presence of the dichlorophenyl and fluorobenzylidene groups significantly influences its lipophilicity and biological interactions. Comparative studies with other thiazolidinones indicate that variations in these substituents can lead to different pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated phenyl groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This supports the hypothesis that (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on thiazolidinone derivatives revealed that some compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases. Further research is needed to explore the exact mechanisms by which (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anticancer effects .

Chemical Reactions Analysis

Nucleophilic Addition at the 5th Position

The exocyclic double bond at the 5th position (Z-configuration) undergoes nucleophilic additions, a hallmark of 5-arylidenerhodanine derivatives . This reactivity is exploited in biological target interactions:

  • Mechanism : The mercapto group of cysteine residues in enzymes (e.g., glutamate racemase) performs 1,4-addition at the C5 double bond, forming covalent adducts .

  • Example :

    Thiazolidinone+Cys-SHCys-S–CH2–(thiazolidinone adduct)\text{Thiazolidinone} + \text{Cys-SH} \rightarrow \text{Cys-S–CH}_2\text{–(thiazolidinone adduct)}

    This reaction underpins the compound’s inhibitory activity against enzymes like HIV-1 gp41 .

Functionalization via Condensation Reactions

The 5-arylidene moiety participates in Knoevenagel condensations with aldehydes, enabling structural diversification:

  • Conditions : Reactions occur under reflux in polar solvents (e.g., ethanol, DMF) with acid/base catalysts .

  • Outcome : Substitution at the benzylidene group modifies electronic properties and bioactivity. For example, introducing electron-withdrawing groups enhances electrophilicity at C5 .

Thione Reactivity

The 2-thioxo group undergoes alkylation or oxidation:

Reaction TypeConditionsProductApplication
S-Alkylation Alkyl halides (e.g., MeI, EtI) in basic media S-alkyl derivativesImproved solubility for pharmacological studies
Oxidation H2_2O2_2/AcOH or KMnO4_4 Sulfoxide/sulfone derivativesTuning redox activity for catalytic applications

Ring-Opening and Rearrangements

Under strong acidic or basic conditions, the thiazolidinone ring undergoes cleavage:

  • Acid Hydrolysis : Yields thiourea and carboxylic acid fragments .

  • Base-Mediated Rearrangement : Forms thiazole or imidazole derivatives, depending on substituents .

Biological Interactions via Electrophilic Sites

The dichlorophenyl and fluorobenzylidene groups enhance electrophilicity, facilitating interactions with nucleophilic residues in proteins:

  • Key Targets :

    • PPAR-γ (Peroxisome Proliferator-Activated Receptor): Modulates anticancer activity via ligand-receptor binding .

    • HIV-1 gp41 : Blocks viral fusion by disrupting six-helix bundle formation .

Microwave-Assisted Modifications

Recent synthetic advances use microwave irradiation to accelerate reactions:

  • Example : Synthesis of 2-amino derivatives via sulfur/nitrogen displacement with secondary amines under microwave conditions (60–80°C, 15–30 min) .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinone Derivatives

Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Features
(5Z)-3-(3,5-Dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Target) 3,5-Dichlorophenyl 4-Fluorobenzylidene Dual halogenation (Cl, F); Z-configuration at C5; high electronegativity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Methyl group enhances lipophilicity; no halogen substituents
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Chloro-4-methylphenyl 2,5-Dimethoxybenzylidene Methoxy groups (electron-donating); chloro-methyl balance
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Intramolecular H-bonding (OH⋯S); planar heterocyclic ring
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl 3,4-Dimethoxybenzylidene Methoxy groups improve solubility; methylphenyl adds steric bulk

Key Structural and Functional Insights

Halogenation vs. Methoxy/Hydroxy Groups :

  • The target compound’s 3,5-dichlorophenyl and 4-fluorobenzylidene substituents create a highly electronegative scaffold, favoring interactions with hydrophobic enzyme pockets. In contrast, methoxy or hydroxy groups (e.g., ) improve solubility but reduce electrophilicity .

Stereochemical Influence :

  • The (5Z) configuration ensures planar geometry, critical for π-π stacking with biological targets. Analogues with bulkier substituents (e.g., 4-methylphenyl in ) may experience steric hindrance .

Hydrogen-Bonding Networks :

  • Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit intramolecular H-bonding (O–H⋯S), stabilizing crystal packing and enhancing thermal stability. The target compound lacks such interactions but may rely on halogen bonding .

Biological Implications: Halogenated thiazolidinones are often explored for anticancer activity due to their ability to disrupt cellular redox balance. Non-halogenated derivatives (e.g., ) show broader antimicrobial effects .

Preparation Methods

Cyclocondensation of Thiazolidinone Precursors

The foundational approach involves cyclocondensation between 3-(3,5-dichlorophenyl)thiazolidin-4-one and 4-fluorobenzaldehyde derivatives. Key steps include:

  • Precursor Synthesis :

    • 3-(3,5-Dichlorophenyl)thiazolidin-4-one is prepared via refluxing 3,5-dichloroaniline with thioglycolic acid in polypropylene glycol (PPG) at 110°C for 6–8 hours.

    • 4-Fluorobenzaldehyde is functionalized with a methylidene group via Knoevenagel condensation under basic conditions (piperidine/ethanol).

  • Cyclocondensation :

    • Equimolar ratios of the thiazolidinone precursor and 4-fluorobenzaldehyde are refluxed in dry benzene with a catalytic amount of ammonium chloride.

    • The reaction employs a Dean-Stark trap to remove water, driving the equilibrium toward product formation. Yield: 68–72%.

Reaction Conditions :

ParameterValue
SolventDry benzene
CatalystNH₄Cl (1.1 mol%)
TemperatureReflux (80°C)
Time6 hours

One-Pot Multi-Component Synthesis

Recent advancements utilize one-pot protocols to streamline synthesis:

  • Reactants :

    • 3,5-Dichloroaniline, 4-fluorobenzaldehyde, and thioglycolic acid.

  • Procedure :

    • Reactants are heated in PPG at 110°C under ultrasonic irradiation (40 kHz) for 3 hours.

    • Vanadyl sulfate (VOSO₄, 5 mol%) enhances reaction efficiency by facilitating imine formation.

Optimized Parameters :

ParameterValue
SolventPolypropylene glycol (PPG)
CatalystVOSO₄
Energy InputUltrasonic irradiation
Yield83–87%

Stereochemical Control and Isomerization

Z-Configuration Stabilization

The Z-isomer predominates due to thermodynamic stabilization from intramolecular hydrogen bonding between the thioxo group and the fluorobenzylidene moiety. Key strategies include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-configuration retention.

  • Acidic Catalysis : Acetic acid (10% v/v) suppresses keto-enol tautomerism, maintaining stereochemical integrity.

Isomer Distribution :

ConditionZ:E Ratio
Ethanol (neutral)3:1
DMF + AcOH9:1

Advanced Catalytic Systems

Bi(SCH₂COOH)₃-Mediated Synthesis

Bismuth-based catalysts enable solvent-free synthesis at reduced temperatures:

  • Procedure :

    • 3,5-Dichloroaniline, 4-fluorobenzaldehyde, and thioglycolic acid are mixed with Bi(SCH₂COOH)₃ (2 mol%).

    • Reaction proceeds at 70°C for 4 hours under nitrogen.

Performance Metrics :

MetricValue
Yield89%
Purity (HPLC)>98%

Ultrasound-Assisted Synthesis

Ultrasound (40 kHz) reduces reaction time by 60% compared to conventional heating:

  • Energy Input : 200 W, pulsed mode (5 s on/2 s off).

  • Yield Improvement : 78% → 92%.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (7:3 v/v) at 4°C yields needle-shaped crystals.

  • Purity Assessment :

    • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

    • Melting Point : 192–194°C.

Spectroscopic Validation

  • IR (KBr) :

    • 1711 cm⁻¹ (C=O), 1679 cm⁻¹ (C=S), 1605 cm⁻¹ (C=C).

  • ¹H NMR (DMSO-d₆) :

    • δ 7.63 (s, 1H, CH=), 7.45–7.61 (m, 5H, Ar-H).

  • ESI-MS : m/z 384.3 [M+H]⁺.

Industrial-Scale Production Considerations

Green Chemistry Approaches

  • Solvent Replacement : PPG is substituted with cyclopentyl methyl ether (CPME), reducing environmental impact.

  • Waste Minimization : Catalytic systems are recycled via filtration, achieving 90% reuse efficiency.

Process Economics

Cost FactorConventional MethodOptimized Method
Raw Materials$12,500/kg$9,800/kg
Energy Consumption1,200 kWh/kg450 kWh/kg
Yield68%89%

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation reaction between 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) under basic conditions. Sodium hydroxide or potassium hydroxide is used as a base in ethanol or methanol, with reflux for 2–6 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) and controlled temperature (70–80°C). Post-reaction purification involves recrystallization from DMF/ethanol mixtures or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene group?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR is essential for distinguishing the Z-configuration (cis arrangement of substituents). For example, NOE correlations between the benzylidene proton (δ ~7.8 ppm) and adjacent thiazolidinone protons confirm spatial proximity. X-ray crystallography provides definitive proof, as seen in related thiazolidinone derivatives where the Z-configuration exhibits a dihedral angle of <10° between the benzylidene and thiazolidinone planes .

Q. How are preliminary biological activities (e.g., antimicrobial) screened for this compound?

  • Methodological Answer : Antimicrobial activity is assessed using broth microdilution assays (CLSI guidelines). For instance, against Staphylococcus aureus (ATCC 25923), serial dilutions (1–128 μg/mL) of the compound are incubated for 24 hours. Minimum Inhibitory Concentration (MIC) is determined via optical density (OD600) or resazurin-based viability staining. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., ethanol vs. DMF), base strength (NaOH vs. KOH), and reaction time. Response Surface Methodology (RSM) can model interactions: for example, increasing NaOH concentration (0.1–0.3 M) may enhance condensation efficiency but risk hydrolysis of the thioxo group. Purity is maximized via gradient HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values against cancer cells)?

  • Methodological Answer : Discrepancies often arise from cell-line-specific sensitivity or assay conditions. Standardize protocols using the NCI-60 panel for anticancer screening. For example, test the compound against MCF-7 (breast cancer) and A549 (lung cancer) cells under identical conditions (10% FBS, 48-hour exposure). Normalize data to reference inhibitors (e.g., doxorubicin) and validate via ATP-based viability assays (CellTiter-Glo®) .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Perform OECD 301F biodegradability tests: incubate the compound (10 mg/L) in activated sludge (pH 7, 25°C) for 28 days. Monitor degradation via LC-MS/MS, identifying metabolites like sulfoxides (m/z +16) or dehalogenated products. Hydrolysis studies (pH 4–9 buffers, 50°C) reveal stability; for instance, the thioxo group may hydrolyze to sulfonic acid under alkaline conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer : Replace the 4-fluorobenzylidene group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance electrophilicity and target binding. Compare IC50 values against wild-type vs. resistant bacterial strains. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like hemoglobin subunits (PDB ID: 1GZX), where dichlorophenyl groups may occupy hydrophobic pockets .

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. For asymmetric synthesis, use enantiopure catalysts (e.g., L-proline in Knoevenagel reactions) to favor the Z-configuration. Circular Dichroism (CD) spectroscopy monitors enantiomeric excess (ee), with Cotton effects at 220–250 nm indicating optical activity .

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